molecular formula C21H27N3O B5395802 N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B5395802
M. Wt: 337.5 g/mol
InChI Key: KSZFYGSONPQKDG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Acylation: The piperazine derivative is then acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution: The final step involves the substitution of the acetamide group with the desired phenyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
  • N-(3,4-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
  • N-(3,5-dimethylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl rings and the piperazine moiety. This unique structure can result in distinct pharmacological properties and interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-12-17(2)14-19(13-16)22-21(25)15-23-8-10-24(11-9-23)20-7-5-4-6-18(20)3/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFYGSONPQKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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